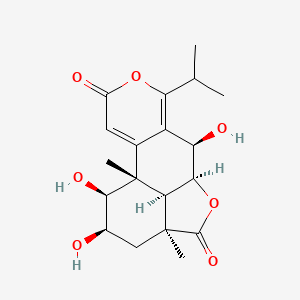
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Descripción general
Descripción
“1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea” is also known as IGF-1R Inhibitor II . It has the molecular formula C18H16ClN3O2 and a molecular weight of 341.79 .
Molecular Structure Analysis
The molecular structure analysis usually involves the study of the compound’s NMR, IR, MS, and other spectra. While I found a reference to these spectra for the compound , the actual spectra or detailed analysis are not provided.
Aplicaciones Científicas De Investigación
Cancer Treatment
PQ401: has been identified as an inhibitor of the insulin-like growth factor receptor (IGF1R), which plays a significant role in the growth of certain cancer cells, such as breast cancer cells. It suppresses IGF-stimulated IGF-IR autophosphorylation, which is crucial for the growth and survival of cancer cells. This makes PQ401 a potential therapeutic agent for treating cancers that are dependent on IGF signaling, such as breast cancer .
Antibiotic Potency
Research has shown that PQ401 possesses antimicrobial potency against multidrug-resistant and multidrug-tolerant Staphylococcus aureus. It selectively disrupts bacterial membrane lipid bilayers, differentiating between bacterial and mammalian membranes, which could lead to new treatments for antibiotic-resistant bacterial infections .
Apoptosis Induction
PQ401: can promote apoptosis in cancer cells by inhibiting the autophosphorylation of IGF-1R receptors. This leads to the inactivation of the AKT anti-apoptotic pathway, which is often active in cancer cells, providing a mechanism for inducing cell death in tumors .
Chemoresistance and Migration Inhibition
IGF-1R, targeted by PQ401 , is implicated in epithelial to mesenchymal transition (EMT), a process crucial for chemoresistance and migration in tumor cells. By inhibiting IGF-1R, PQ401 may help prevent chemoresistance and reduce the migratory capabilities of tumor cells, which is vital for controlling metastasis .
Mecanismo De Acción
Target of Action
PQ401 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. It is often overexpressed in various types of cancers, making it an attractive target for cancer therapeutics .
Mode of Action
PQ401 inhibits IGF-1R signaling by suppressing IGF-stimulated IGF-1R autophosphorylation . This inhibition disrupts the downstream signaling pathways activated by IGF-1R, thereby inhibiting cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by PQ401 is the IGF-1R signaling pathway. By inhibiting IGF-1R autophosphorylation, PQ401 disrupts the activation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation .
Pharmacokinetics
Its effectiveness in inhibiting igf-i-stimulated growth of mcf-7 cells suggests that it may have favorable bioavailability .
Result of Action
PQ401 has been shown to effectively inhibit the growth of MCF-7 breast cancer cells both in vitro and in vivo . Additionally, it has been reported to induce caspase-mediated apoptosis , a form of programmed cell death, further contributing to its anti-cancer effects .
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWOZUPHDKFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173352 | |
| Record name | PQ-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |
CAS RN |
196868-63-0 | |
| Record name | PQ-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PQ-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PQ401 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PQ-401 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B1677913.png)



![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
